6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid
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Overview
Description
6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid is a chemical compound with the molecular formula C8H4ClN3O4 and a molecular weight of 241.59 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid typically involves the nitration of 6-chlorobenzimidazole-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-Amino-5-nitrobenzimidazole-2-carboxylic Acid.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid can be compared with other similar compounds such as:
5-Nitrobenzimidazole-2-carboxylic Acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chlorobenzimidazole-2-carboxylic Acid: Lacks the nitro group, which may influence its chemical properties and applications.
The presence of both the chlorine and nitro groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C8H4ClN3O4 |
---|---|
Molecular Weight |
241.59 g/mol |
IUPAC Name |
5-chloro-6-nitro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |
InChI Key |
VFPRECMIZREYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
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